

Enhancing Oligonucleotide Nuclease Resistance with 2'-Deoxy-2'-fluoroarabinoadenosine (FANA)

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Compound of Interest

Compound Name: 2'-Deoxy-2'-fluoroarabinoadenosine

Cat. No.: B12371481

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide-based therapeutics hold immense promise for treating a wide range of diseases by modulating gene expression. However, their clinical translation is often hampered by their susceptibility to degradation by endogenous nucleases. A key strategy to overcome this limitation is the chemical modification of the oligonucleotide backbone. **2'-Deoxy-2'-fluoroarabinoadenosine (FANA)** has emerged as a powerful modification that significantly enhances nuclease resistance while maintaining or even improving other desirable properties of therapeutic oligonucleotides, such as binding affinity to target RNA and the ability to elicit RNase H-mediated cleavage of the target mRNA.^{[1][2][3]}

These application notes provide a comprehensive overview of the use of FANA to enhance nuclease resistance, including quantitative data on its effectiveness, detailed experimental protocols for its implementation and evaluation, and visual representations of key concepts and workflows.

Key Advantages of FANA Modification

Incorporating FANA into oligonucleotides offers several advantages for therapeutic applications:

- **Increased Nuclease Resistance:** The fluorine substitution at the 2' position of the arabinose sugar sterically hinders the approach of nuclease enzymes, rendering the phosphodiester backbone less susceptible to cleavage.[\[2\]](#)[\[3\]](#)[\[4\]](#) This leads to a longer half-life in biological fluids.
- **High Binding Affinity:** FANA modification increases the thermal stability of duplexes with complementary RNA targets (ΔT_m of +1.2°C per modification), indicating a strong binding affinity.[\[1\]](#)[\[5\]](#)
- **RNase H Activation:** Unlike many other 2'-modifications, FANA/RNA duplexes are recognized as substrates by RNase H, an enzyme that cleaves the RNA strand of the heteroduplex.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#) This is a crucial mechanism for antisense oligonucleotide activity.
- **Reduced Immune Stimulation:** FANA modifications have been shown to reduce the immunostimulatory properties of oligonucleotides, which is a critical consideration for in vivo applications.[\[5\]](#)
- **Versatility:** FANA can be incorporated into various oligonucleotide designs, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), often in "gapmer" or "altimer" configurations.[\[1\]](#)[\[5\]](#)[\[7\]](#)

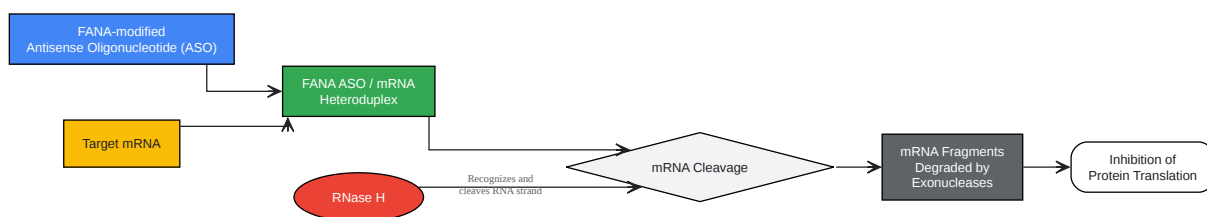
Quantitative Data on Nuclease Resistance

The incorporation of FANA, particularly in combination with a phosphorothioate (PS) backbone, dramatically enhances stability against nuclease degradation.

Oligonucleotide Type	Modification	Fold Increase in Stability vs. PS-DNA (3'-exonuclease)	Reference
Antisense Oligonucleotide	Phosphorothioate 2'-F-ANA (PS-FANA)	>20-fold	[2][4]
siRNA	Fully modified FANA sense strand	4-fold more potent with a longer serum half-life (~6 h vs. <15 min for unmodified siRNA)	[4]

Signaling Pathway and Mechanism of Action

FANA-modified antisense oligonucleotides primarily function through the RNase H-mediated degradation of target mRNA.



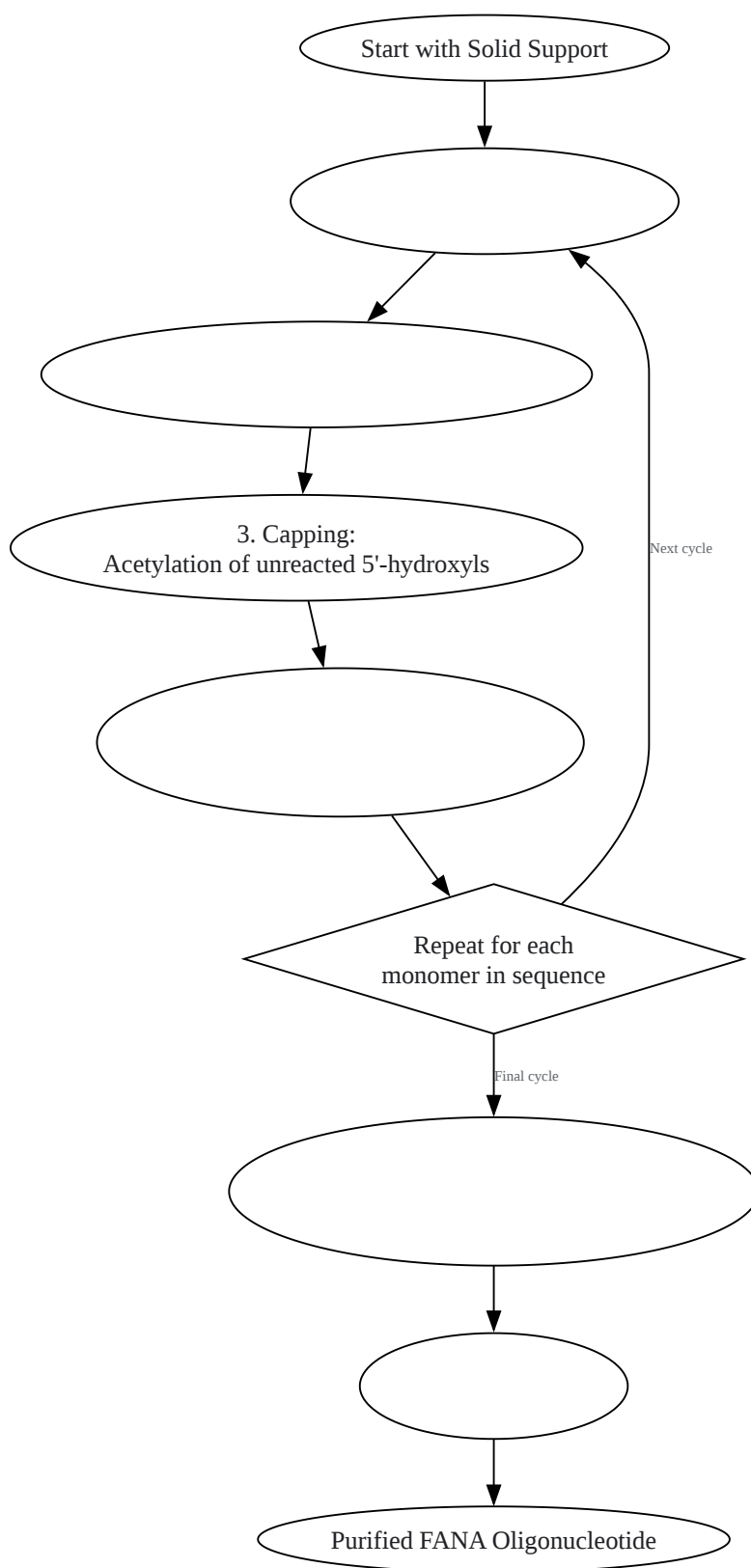
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Caption: RNase H-mediated gene silencing by FANA ASOs.

Experimental Protocols

Protocol 1: Synthesis of FANA-Modified Oligonucleotides

FANA-modified oligonucleotides are synthesized using standard solid-phase phosphoramidite chemistry on an automated DNA synthesizer. The key difference lies in the use of 2'-F-ara-nucleoside phosphoramidites.



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